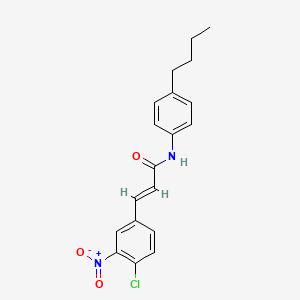![molecular formula C18H16Cl2N4OS B4892242 N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4892242.png)
N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea derivatives typically involves the reaction of acylazides with suitable amino-thiadiazoles. For instance, derivatives similar to the target compound have been synthesized through the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, confirmed by IR, 1H NMR, and elemental analysis (Song Xin-jian et al., 2006). These methods demonstrate the versatility and adaptability of the synthetic routes towards generating various urea derivatives.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical and biological properties of a compound. For compounds in the urea category, structural characterization is typically achieved through techniques like X-ray crystallography, NMR, MS, and IR. One study detailed the crystal structure of a similar N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, highlighting the planarity of the urea scaffold and the presence of intramolecular N–H···O hydrogen bonds (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The urea group in these compounds can participate in various chemical reactions, primarily due to the reactivity of the -NH- and -CO- functional groups. These reactions include hydrogen bonding, which plays a significant role in molecular recognition processes, influencing the compound's biological activity. The intermolecular π–π stacking interactions observed in similar compounds suggest potential applications in designing materials with specific electronic or photonic properties (Xin-jian Song et al., 2008).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-2-13(11-6-4-3-5-7-11)16-23-24-18(26-16)22-17(25)21-15-9-8-12(19)10-14(15)20/h3-10,13H,2H2,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZSFSBCZKXTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)

![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892177.png)
![2-(methoxymethyl)-5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4892181.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892184.png)
![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4892199.png)
![2-chloro-5-nitrobenzoic acid - 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine (1:1)](/img/structure/B4892234.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4892246.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)

